Product packaging for zinc;1,3,5-trimethylbenzene-6-ide(Cat. No.:CAS No. 73681-65-9)

zinc;1,3,5-trimethylbenzene-6-ide

Cat. No.: B14460664
CAS No.: 73681-65-9
M. Wt: 303.7 g/mol
InChI Key: XUERYGWZIHFBGP-UHFFFAOYSA-N
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Description

Contextualization of Organozinc Chemistry in Contemporary Synthetic Methodologies

Organozinc chemistry, a field with roots stretching back to 1848 with Edward Frankland's synthesis of diethylzinc (B1219324), has become a cornerstone of modern synthetic organic chemistry. wikipedia.org Initially overshadowed by more reactive organometallic counterparts like Grignard and organolithium reagents, organozinc compounds have experienced a resurgence in recent decades. acs.org This renaissance is largely due to their unique balance of reactivity and functional group tolerance. slideshare.net Unlike their more reactive cousins, organozinc reagents are notably less basic and therefore compatible with a wide array of sensitive functional groups such as esters, nitriles, and ketones. sigmaaldrich.com

This characteristic has made them invaluable tools in complex molecule synthesis, where protecting group strategies can be minimized. Organozinc compounds are central to a number of name reactions that are staples in the synthetic chemist's toolkit. These include:

The Negishi Coupling: A powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organozinc compound and an organic halide. wikipedia.org This reaction is incredibly versatile, allowing for the formation of bonds between various types of carbon centers (sp³, sp², sp).

The Fukuyama Coupling: This reaction provides a method for the synthesis of ketones from a thioester and an organozinc reagent, catalyzed by palladium. slideshare.net

The Reformatsky Reaction: This reaction utilizes an α-halo ester and a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form β-hydroxy esters. wikipedia.org

The Simmons-Smith Reaction: This reaction employs an organozinc carbenoid, typically iodomethylzinc iodide, to convert alkenes into cyclopropanes. slideshare.net

The Barbier Reaction: Similar to the Grignard reaction, the Barbier reaction involves the reaction of an alkyl halide with a carbonyl compound in the presence of zinc metal. A key advantage is that it can often be performed as a one-pot synthesis. wikipedia.org

The development of methods for preparing highly active zinc, such as Rieke zinc, has further expanded the scope and utility of organozinc chemistry, allowing for the direct synthesis of organozinc reagents from less reactive organic halides. sigmaaldrich.com The relatively low toxicity and cost of zinc compared to other transition metals also contribute to its appeal in both academic and industrial settings.

Significance of Aryl Organozinc Compounds

Within the broader family of organozinc reagents, aryl organozinc compounds hold particular importance. They are key intermediates in the synthesis of biaryls, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials. The C(sp²)-Zn bond in aryl zinc reagents is generally stable, yet sufficiently reactive to participate in a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org

The significance of aryl organozinc compounds is highlighted by their widespread use in Negishi cross-coupling reactions. thieme-connect.de The tolerance of the organozinc moiety to a vast range of functional groups on the aromatic ring is a major advantage. This allows for the synthesis of complex, highly functionalized biaryl compounds without the need for extensive protecting group manipulations, leading to more efficient and atom-economical synthetic routes.

The reactivity of diarylzinc reagents can be further tuned by the addition of salts, such as lithium chloride, which can break up oligomeric aggregates and form more reactive "ate" complexes. organic-chemistry.orgthieme-connect.de While palladium has traditionally been the catalyst of choice for these couplings, recent research has focused on developing more sustainable methods using earth-abundant and less toxic metals like copper and nickel. organic-chemistry.org

Definition and Unique Aspects of Zinc;1,3,5-Trimethylbenzene-6-ide as a Sterically Hindered Aryl Ligand System

The compound This compound , more systematically known as bis(2,4,6-trimethylphenyl)zinc or dimesitylzinc (Zn(Mes)₂) , is a homoleptic diarylzinc compound. It consists of a central zinc atom bonded to two mesityl (2,4,6-trimethylphenyl) groups. The "ide" suffix in the requested name indicates the anionic nature of the mesityl group, which acts as a carbanionic ligand to the Zn(II) center.

The defining feature of dimesitylzinc is the extreme steric bulk imposed by the two mesityl ligands. The methyl groups at the ortho positions (2 and 6) of the phenyl rings effectively shield the zinc center. This steric hindrance has profound consequences for the compound's structure and reactivity.

Structural Aspects:

X-ray crystallographic studies have revealed that dimesitylzinc adopts a strictly linear C-Zn-C geometry in the solid state. This two-coordinate environment is relatively rare for diarylzinc compounds, which often engage in further coordination with solvent molecules or form bridged dimeric structures to satisfy the coordination sphere of the zinc atom. In dimesitylzinc, the bulky mesityl groups prevent such intermolecular interactions, resulting in a discrete monomeric structure.

Table 1: Comparison of Structural Parameters in Diaryl- and Dialkylzinc Compounds
CompoundZn-C Bond Length (Å)C-Zn-C Angle (°)Coordination GeometryReference
Dimesitylzinc (Zn(Mes)₂)1.951180Linear, Monomeric[Calculated from source]
Diphenylzinc (ZnPh₂)~2.05 (bridging)~105 (internal)Bridged Dimer uu.nl
Diethylzinc (ZnEt₂)1.950180Linear, Monomeric (gas phase) uu.nl

Unique Reactivity and Synthesis:

The steric shielding in dimesitylzinc moderates its reactivity compared to less hindered diarylzinc reagents. While still a competent nucleophile in many reactions, the approach of electrophiles to the zinc-carbon bond is significantly impeded. This can lead to different selectivity profiles in its reactions.

The synthesis of such a sterically encumbered organometallic compound can be challenging. A notable method involves an unusual aryl group transfer from a boron-containing compound to zinc, highlighting that standard transmetalation routes may be less effective due to the steric demands of the mesityl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22Zn B14460664 zinc;1,3,5-trimethylbenzene-6-ide CAS No. 73681-65-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

73681-65-9

Molecular Formula

C18H22Zn

Molecular Weight

303.7 g/mol

IUPAC Name

zinc;1,3,5-trimethylbenzene-6-ide

InChI

InChI=1S/2C9H11.Zn/c2*1-7-4-8(2)6-9(3)5-7;/h2*4-5H,1-3H3;/q2*-1;+2

InChI Key

XUERYGWZIHFBGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[Zn+2]

Origin of Product

United States

Synthetic Strategies for Zinc;1,3,5 Trimethylbenzene 6 Ide and Analogous Systems

Direct Metalation Approaches for Aryl-Zinc Bond Formation

Direct metalation, or zincation, involves the deprotonation of an aromatic C-H bond by a strong zinc-based reagent. This method is highly desirable for its atom economy, as it avoids the pre-functionalization of the aromatic ring with a halide or other leaving group. The success of this approach often relies on the use of highly reactive, sterically hindered zinc amide bases, frequently in combination with lithium chloride to enhance solubility and reactivity.

A prominent method involves using lithium chloride-solubilized 2,2,6,6-tetramethylpiperidyl (TMP) zinc bases, such as TMPZnCl·LiCl. academie-sciences.fr These bases are capable of deprotonating a wide array of functionalized arenes and heterocycles. academie-sciences.fr For a substrate like 1,3,5-trimethylbenzene (mesitylene), direct zincation would target one of the equivalent aromatic protons to form the desired mesitylzinc species. The reactivity of these bases can be tuned, and their application has been shown to be effective even for sensitive substrates. hw.ac.uk In some protocols, high-temperature conditions, potentially with microwave irradiation, can be employed to facilitate the metalation of less activated or sterically demanding aromatic rings.

Aromatic SubstrateBase / Zinc SourceSolventConditionsYield (%)Reference
Quinoxaline(TMP)₂Mg·2LiCl / ZnCl₂THF25°C, 2 h95 nih.gov
Pyrazine(TMP)₂Mg·2LiCl / ZnCl₂THF25°C, 1 h91 nih.gov
Purine DerivativeTMPZnCl·LiClTHF25°CN/A academie-sciences.fr
Anisole(tmp)₂Zn·2MgCl₂·2LiClTHF100°C, 5 min (MW)>95 organic-chemistry.org

Transmetalation Routes via Precursor Organometallics

Transmetalation is a widely used and reliable method for preparing arylzinc reagents. It involves the reaction of a more electropositive organometallic compound with a zinc salt, typically a zinc halide. This two-step approach allows for the synthesis of arylzinc species from readily available aryl halides or organoboron compounds.

This classic method begins with the formation of an aryllithium reagent from an aryl halide (typically a bromide or iodide) via a lithium-halogen exchange reaction. wikipedia.org This exchange is usually rapid, especially at low temperatures, using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. harvard.edustackexchange.com The resulting aryllithium species is a potent nucleophile and is immediately quenched with a zinc salt, most commonly anhydrous zinc chloride (ZnCl₂), to yield the desired arylzinc halide. reddit.com

The reaction is kinetically controlled, and the rate of exchange follows the trend I > Br > Cl. wikipedia.org This sequence is highly efficient for producing a wide range of arylzinc reagents. For the synthesis of the target compound, this would involve the reaction of a halomesitylene (e.g., 2-bromo-1,3,5-trimethylbenzene) with an alkyllithium, followed by transmetalation with ZnCl₂.

Aryl HalideLithiating AgentZinc SaltConditionsProductReference
Aryl Iodide/Bromiden-BuLi or t-BuLiZnCl₂Low Temp (e.g., -78°C)Aryl-ZnCl wikipedia.org
2-Bromopyridinen-BuLiZnCl₂THF, -78°C to rt2-Pyridylzinc chlorideGeneral Protocol
Vinyl Halidet-BuLiZnCl₂Et₂O/Pentane, -80°CVinyllithium then Vinylzinc harvard.edu

The boron-zinc exchange is another powerful transmetalation strategy that leverages the vast commercial availability and stability of arylboronic acids and their esters. scielo.br This process typically involves the reaction of an arylboronic acid or ester with a dialkylzinc reagent, such as diethylzinc (B1219324) (Et₂Zn) or diisopropylzinc. nih.gov The exchange effectively transfers the aryl group from boron to zinc, generating a diarylzinc or an arylzinc alkoxide, along with a boron-based byproduct. scielo.brresearchgate.net

This method is advantageous due to the mild reaction conditions and high functional group tolerance. nih.gov In some cases, the exchange can be performed catalytically. The reaction of a mesitylboronic acid with a dialkylzinc would provide a straightforward route to the corresponding mesitylzinc reagent. Recent studies have shown that this exchange can proceed with high stereospecificity when using chiral secondary alkylboronic esters, highlighting the controlled nature of this transmetalation. nih.gov

Organoboron ReagentZinc ReagentKey Features / ConditionsYield (%)Reference
Phenylboronic acidEt₂ZnIn situ formation of arylzinc for addition to ketones.79 scielo.br
Secondary alkylboronic esterZnCl₂ / t-BuLiStereoretentive transmetalation.46-82 (of coupled product) nih.gov
Arylboronic pinacol (B44631) esterZnBr₂ / NiBr₂·DMEIn situ generation of zincate for cross-coupling.Varies researchgate.net
Vinylboronic esterAryl-ZnClNi-catalyzed carbozincation to form α-borylzinc reagents.Good nih.gov

Catalytic Methods for Generating Zinc Aryl Reagents

Catalytic methods for preparing organozinc reagents are of great interest as they can often proceed under milder conditions and expand the scope of accessible starting materials beyond traditional aryl halides.

While the direct insertion of zinc metal into aryl-halogen bonds is a fundamental process, it is typically limited to the more reactive aryl iodides and bromides. d-nb.info The development of catalytic systems has enabled the use of less reactive electrophiles. Nickel catalysis has been particularly effective for promoting the insertion of zinc dust into the C–O bonds of aryl sulfonates (such as tosylates, mesylates, and triflates) and even C–Cl bonds. d-nb.inforesearchgate.net

A common catalytic system involves a simple nickel(II) salt, like NiCl₂, combined with a 1,4-diazadiene (DAD) ligand. researchgate.nettum.de This system efficiently catalyzes the zincation of various aryl sulfonates in solvents like DMF or NMP at room temperature. researchgate.net The resulting arylzinc sulfonates are valuable intermediates for subsequent cross-coupling reactions. This method provides a powerful alternative for generating arylzinc reagents from phenols, which are readily converted to aryl sulfonates.

Aryl Sulfonate SubstrateCatalyst SystemSolventConditionsYield of ArZnX (%)Reference
1-Naphthyl tosylateNiCl₂(dme) / IPr-DAD (L1)DMF25°C91 d-nb.inforesearchgate.net
2-Naphthyl tosylateNiCl₂(dme) / IPr-DAD (L1)DMF25°C95 d-nb.info
[1,1'-Biphenyl]-2-yl tosylateNiCl₂(dme) / IPr-DAD (L1)DMF25°C91 d-nb.info
Phenyl tosylateNiCl₂(dme) / IPr-DAD (L1)DMF25°C85 d-nb.info

Influence of Steric Bulk on Synthetic Accessibility and Reaction Conditions

The steric environment of the aromatic ring significantly influences the feasibility and conditions required for the synthesis of arylzinc reagents. The presence of bulky substituents, such as the three methyl groups in 1,3,5-trimethylbenzene (mesitylene), can hinder the approach of the metalating agent or catalyst, potentially requiring more forcing reaction conditions.

In direct metalation , the steric bulk adjacent to the target C-H bond can decrease its kinetic acidity and physically block the approach of the base. For a bulky substrate like mesitylene (B46885), a highly reactive and sterically demanding base (e.g., a TMP-based reagent) is often necessary to achieve efficient deprotonation. The ortho-directing effect of functional groups can be impeded if bulky substituents prevent the necessary chelation or conformation for metalation to occur. organic-chemistry.org

For transmetalation routes , steric hindrance can also play a role. In lithium-halogen exchange, the rate may be slower for heavily substituted aryl halides. Similarly, in boron-zinc exchange, bulky arylboronic acids may exhibit lower reactivity.

In catalytic methods , the steric bulk of the aryl electrophile can impact its ability to coordinate to the metal center of the catalyst. For instance, in the nickel-catalyzed zincation of aryl sulfonates, substrates with significant ortho-substitution might react more slowly or require higher catalyst loadings to achieve good conversion. d-nb.info The design of the catalyst, including the steric and electronic properties of its ligands, can be modified to accommodate bulkier substrates, but steric clash remains a fundamental challenge that often necessitates optimization of reaction parameters such as temperature, reaction time, and reagent concentration. researchgate.net

Advanced Structural Elucidation and Coordination Chemistry of Zinc;1,3,5 Trimethylbenzene 6 Ide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and bonding of dimesitylzinc in various states.

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C NMR for ligand environment)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the mesityl ligands of dimesitylzinc.

¹H NMR Spectroscopy: The ¹H NMR spectrum of dimesitylzinc is anticipated to show distinct signals corresponding to the aromatic protons and the methyl protons of the mesityl groups. Due to the high symmetry of the 1,3,5-trimethylbenzene ligand, simplified spectra are often observed. The chemical shifts provide insight into the electronic environment of the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of dimesitylzinc reveals the different carbon environments within the molecule. For the mesityl ligand itself (1,3,5-trimethylbenzene), characteristic chemical shifts are observed due to its high symmetry. docbrown.info When bonded to zinc, these shifts can be influenced by the metal center. The aromatic carbons and the methyl carbons will have distinct resonances. The chemical shifts for the carbon atoms in the related 1,3,5-trimethylbenzene (mesitylene) are a useful reference point. docbrown.infochemicalbook.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Mesitylene (B46885)

Carbon AtomChemical Shift (ppm)
C1, C3, C5 (methyl-substituted)~137
C2, C4, C6~127
Methyl Carbons~21
Note: Data is based on the spectrum of mesitylene and serves as a reference. docbrown.info

Infrared and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the dimesitylzinc molecule, offering insights into its bonding and structure. These techniques are complementary, as some vibrational modes may be more active in one technique than the other. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of dimesityl zinc would be expected to show characteristic bands for the C-H stretching and bending vibrations of the aromatic ring and the methyl groups. The Zn-C stretching vibration is also a key feature, although it may appear at lower frequencies. researchgate.netresearchgate.net The analysis of zinc carboxylates by FTIR has shown that the coordination environment of zinc can influence the vibrational frequencies. rsc.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and the Zn-C bond. libretexts.org The symmetric "breathing" mode of the aromatic ring is typically a strong band in the Raman spectrum. The Zn-C symmetric stretch would provide direct evidence of the zinc-carbon bond's vibrational frequency. Resonance Raman spectroscopy could further elucidate the nature of the frontier orbitals in related metal-organic complexes. stfc.ac.uk

Mass Spectrometry for Molecular Composition

Mass spectrometry is a powerful tool for determining the molecular weight and composition of dimesitylzinc. nih.gov By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, the identity of the compound can be confirmed. High-resolution mass spectrometry can provide the exact molecular formula. The fragmentation pattern can also offer clues about the structure and bonding within the molecule.

X-ray Diffraction Crystallography for Solid-State Structures

Elucidation of Zinc Coordination Geometries (e.g., linear, trigonal, tetrahedral)

The coordination geometry around the zinc atom in organozinc compounds is a key determinant of their reactivity. researchgate.netlibretexts.org While tetrahedral coordination is common for zinc, the steric bulk of the mesityl ligands in dimesitylzinc favors a lower coordination number. uu.nlacs.org

Crystal structure analysis of dimesitylzinc has unequivocally shown that the zinc atom is two-coordinate, adopting a strictly linear geometry. rsc.orgrsc.orgnih.gov This linearity is a direct consequence of the steric hindrance imposed by the two bulky mesityl groups, which prevent the coordination of additional ligands or solvent molecules to the zinc center. rsc.orgrsc.org The C-Zn-C bond angle is 180°. rsc.org

Analysis of Zn-C(aryl) Bond Parameters and Covalency

The Zn-C bond is a central feature of organozinc chemistry. X-ray crystallography allows for the precise measurement of the Zn-C(aryl) bond length in dimesitylzinc.

The experimentally determined Zn-C bond length in dimesitylzinc is approximately 1.951(5) Å. nih.gov This value is consistent with other two-coordinate organozinc compounds and reflects the strong, covalent nature of the zinc-carbon bond. rsc.orgrsc.org The bond length is influenced by the hybridization of the carbon atom and the steric and electronic properties of the aryl group. The relatively short Zn-C distance in dimesitylzinc, despite the bulky ligands, indicates a significant degree of covalent character in the bond. rsc.org

Interactive Data Table: Selected Bond Parameters for Dimesitylzinc

ParameterValueReference
Zn-C Bond Length1.951(5) Å nih.gov
C-Zn-C Bond Angle180° rsc.org

Assessment of Intermolecular Interactions and Aggregation States

The aggregation state of an organometallic compound is a critical determinant of its reactivity. In the case of dimesitylzinc, its behavior is largely governed by the substantial steric hindrance imposed by the two mesityl groups.

Solid-State Structure: A Monomeric Species

Single-crystal X-ray diffraction analysis of dimesitylzinc has unequivocally established its monomeric nature in the solid state. rsc.org The crystal structure reveals a linear C—Zn—C coordination geometry, a characteristic feature of diorganozinc compounds where the zinc atom is sp-hybridized. rsc.org The absence of bridging ligands or significant intermolecular interactions that would lead to the formation of dimers or higher-order oligomers is a direct consequence of the steric bulk of the mesityl ligands. These bulky groups effectively shield the zinc center, precluding close approach of other molecules. rsc.org

The packing in the crystal lattice is dictated by weak van der Waals forces, with no evidence of significant π-π stacking or other specific intermolecular interactions that would suggest aggregation. This lack of association in the solid state highlights the dominant role of steric hindrance in preventing the formation of aggregated structures.

Solution-State Behavior

While the solid-state structure provides a clear picture of a monomeric compound, the behavior in solution can sometimes differ. However, for dimesitylzinc, the monomeric nature is largely retained in solution, particularly in non-coordinating solvents. The steric demands of the mesityl groups are sufficient to prevent association even in the solution phase.

Parameter Value Significance
Aggregation State (Solid)Monomeric rsc.orgSteric bulk of mesityl groups prevents intermolecular association.
Aggregation State (Solution)Predominantly MonomericSteric hindrance overcomes tendencies to aggregate in solution.
Coordination GeometryLinear C—Zn—C rsc.orgrsc.orgConsistent with sp-hybridization at the zinc center.

Interactive Data Table: Structural Parameters of Dimesitylzinc

ParameterValueReference
Molecular FormulaC₁₈H₂₂Zn
Aggregation StateMonomeric rsc.org
Coordination Number2 rsc.org
Coordination GeometryLinear rsc.orgrsc.org

Conformational Analysis of the 1,3,5-Trimethylbenzene Ligand in the Coordination Sphere

The orientation of the mesityl ligands relative to the C—Zn—C axis is a key aspect of the conformational analysis of dimesitylzinc.

In the solid state, the two mesityl rings are not coplanar but are twisted with respect to each other. This rotation around the Zn-C bonds is a strategy to minimize steric clashes between the ortho-methyl groups of the two ligands. The precise dihedral angle is a balance between minimizing these steric repulsions and optimizing any weak intramolecular interactions.

In solution, the mesityl groups are expected to be highly dynamic. Rotation around the Zn-C bond is anticipated to be facile, although it is not entirely without an energy barrier. The barrier to rotation would be influenced by the steric interactions between the methyl groups of the two mesityl ligands as they pass by each other. Variable-temperature NMR spectroscopy would be a powerful tool to probe these dynamics, potentially allowing for the determination of the rotational energy barrier. rsc.orgnih.govnumberanalytics.com At ambient temperatures, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the methyl and aromatic protons of the mesityl groups.

Solution-State Dynamics and Equilibria (e.g., Schlenk-type Equilibria for Ligand Exchange)

While dimesitylzinc itself is a homoleptic compound (containing only one type of ligand), the principles of ligand exchange are highly relevant when considering its synthesis and potential reactions. The Schlenk equilibrium is a cornerstone concept in this regard, particularly for the corresponding heteroleptic species, mesitylzinc halides (MesZnX, where X is a halide). wikipedia.org

The Schlenk equilibrium describes the disproportionation of a heteroleptic organometallic compound into its homoleptic counterparts:

2 MesZnX ⇌ (Mes)₂Zn + ZnX₂

The position of this equilibrium is influenced by several factors, including the nature of the solvent, temperature, and the presence of any coordinating species. wikipedia.org For aryl Grignard reagents, which are analogous to organozinc halides, the equilibrium often lies towards the heteroleptic species. However, the equilibrium can be shifted. For instance, the addition of a strong donor solvent like dioxane can precipitate the magnesium halide, driving the equilibrium towards the formation of the diorganomagnesium compound. A similar principle applies to organozinc compounds.

Studies on other organozinc halide systems have demonstrated that the Schlenk equilibrium can be investigated using techniques like ¹³C NMR spectroscopy. nih.gov Such studies on the mesitylzinc halide system would provide valuable quantitative data, such as the equilibrium constant (K_eq_), and offer insights into the relative thermodynamic stabilities of the species involved. The steric bulk of the mesityl group would undoubtedly play a significant role in determining the position of this equilibrium.

Mechanistic Investigations and Reactivity of Zinc;1,3,5 Trimethylbenzene 6 Ide in Organic Reactions

Chemoselective Reactivity in Carbon-Carbon Bond Forming Reactions

Arylzinc reagents, such as the one derived from 1,3,5-trimethylbenzene, exhibit notable chemoselectivity in reactions that form carbon-carbon bonds. Their utility is most prominent in transition metal-catalyzed cross-coupling reactions and nucleophilic additions to carbonyl compounds. researchgate.netnih.gov The covalent nature of the carbon-zinc bond contributes to their lower intrinsic reactivity, which in turn allows for selective transformations in the presence of various functional groups like esters and nitriles. nih.govorganic-chemistry.org

The Negishi cross-coupling reaction is a powerful method for forming C(sp³)–C(sp²) or C(sp²)–C(sp²) bonds, involving the reaction of an organozinc compound with an organic halide in the presence of a transition metal catalyst. nih.govmit.edu Arylzinc reagents readily participate in these reactions, coupling with a wide array of aryl bromides and activated aryl chlorides. organic-chemistry.orgnih.gov The preparation of the necessary arylzinc species can be achieved through several methods, including the direct insertion of activated zinc metal into an aryl halide or via an electrochemical process using a sacrificial zinc anode. wikipedia.orgorganic-chemistry.org For instance, zinc can be activated using agents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride, with lithium chloride often added to form a soluble adduct that facilitates the reaction. wikipedia.orgnih.gov

Transition metals are essential for facilitating cross-coupling reactions. patsnap.commdpi.com The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnumberanalytics.com

Palladium: Palladium complexes are the most extensively used catalysts for Negishi coupling. patsnap.com Catalyst systems often consist of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a supporting ligand. organic-chemistry.orgnih.gov The choice of ligand is critical for the reaction's success, influencing both yield and selectivity. Biaryldialkylphosphine ligands, for example, have proven effective in promoting the desired reductive elimination step over undesired side reactions like β-hydride elimination. organic-chemistry.orgmit.edu

Nickel: Nickel catalysts serve as a more cost-effective alternative to palladium and can exhibit unique reactivity, making them suitable for coupling more challenging substrates. patsnap.comnumberanalytics.com Historically, complexes like dichloro[1,3-bis(diphenylphosphino)propane] nickel(II) (NiCl₂(dpppk)) were used for coupling secondary alkyl Grignard reagents, demonstrating nickel's capability in similar transformations. nih.gov

The table below illustrates the effect of different phosphine (B1218219) ligands on the palladium-catalyzed Negishi coupling of isopropyl zinc bromide with an ortho-substituted aryl bromide, highlighting the superior performance of the CPhos ligand in terms of product yield and selectivity.

LigandAryl BromideYield (%)Product Ratio (iso-Pr:n-Pr)Reference
SPhos (L1)2-bromobenzonitrile6516:1 nih.gov
RuPhos (L2)2-bromobenzonitrile7015:1 nih.gov
XPhos (L3)2-bromobenzonitrile6818:1 nih.gov
CPhos (L6)2-bromobenzonitrile85>20:1 nih.gov

The formation of "ate" complexes, or zincates, can play a significant role in this process. For example, when organozinc reagents are prepared in the presence of lithium chloride, soluble zincate species such as (THF)nLi[RZnX₂] are formed. nih.gov This complexation increases the solubility and nucleophilicity of the organic group, facilitating its transfer to the transition metal catalyst. The mechanism involves the solubilization of surface-bound organozinc intermediates, which then disproportionate or directly engage in the transmetalation with the Pd-Ar-X complex formed during oxidative addition. nih.gov

Beyond cross-coupling, arylzinc reagents can act as nucleophiles in addition reactions. The Barbier reaction is a classic example, where an organometallic reagent is generated in situ from an organic halide and a metal, which then immediately reacts with a carbonyl compound like an aldehyde or ketone. wikipedia.orgalfa-chemistry.com This one-pot procedure distinguishes it from the Grignard reaction, where the organometallic reagent is prepared separately. wikipedia.org

Zinc is a commonly used metal for Barbier-type reactions due to its relatively low cost and tolerance for protic solvents in some cases, which aligns with the principles of green chemistry. wikipedia.org The reaction of an aryl halide, such as the precursor to zinc;1,3,5-trimethylbenzene-6-ide, with zinc metal in the presence of an aldehyde or ketone leads to the formation of a secondary or tertiary alcohol, respectively. wikipedia.orgalfa-chemistry.com Zinc-mediated Barbier-type additions have been successfully applied to a broad range of carbonyl compounds, including aromatic aldehydes and ketones, often proceeding with high efficiency. rsc.orgorganic-chemistry.org Mechanochemical methods, such as ball-milling, can also be used to activate the zinc metal and promote the reaction without the need for dry solvents or inert atmospheres. organic-chemistry.orgresearchgate.net

Cross-Coupling Reactions (e.g., Negishi Coupling with Aryl Halides)

Electron Transfer Processes in Organozinc Chemistry

The very formation of organozinc reagents like this compound is fundamentally an electron transfer process. The most direct synthesis involves the oxidative addition of zinc metal to an organic halide (e.g., mesityl bromide). wikipedia.orgnih.gov In this heterogeneous reaction, the zinc metal (in oxidation state 0) transfers electrons to the aryl halide, leading to the cleavage of the carbon-halogen bond and the formation of a new carbon-zinc bond, with the zinc being oxidized to Zn(II). nih.gov

This process can be sluggish and often requires activation of the zinc metal surface. wikipedia.org An alternative approach involves the electrochemical reduction of aryl halides in a cell equipped with a sacrificial zinc anode. organic-chemistry.org In this method, electrons are supplied externally to reduce the aryl halide, which then reacts with the zinc ions generated from the dissolving anode to form the arylzinc species. This electrochemical method, which can be catalyzed by cobalt complexes, represents a controlled electron transfer process for synthesizing organozinc reagents. organic-chemistry.org

Ligand Reactivity and Modification within the Coordination Complex

The reactivity of organozinc compounds is heavily influenced by their coordination environment. Diorganozinc compounds readily form coordination complexes with a variety of donor ligands, which can stabilize the reagent and modulate its reactivity. researchgate.net The zinc atom in these complexes typically adopts a tetrahedral or pseudotetrahedral geometry, becoming sp³-hybridized. researchgate.netuu.nl

The 1,3,5-trimethylbenzene (mesityl) group itself acts as a ligand. Its reactivity can be modified by the presence of other ligands in the zinc coordination sphere. For example, the reaction of diethylzinc (B1219324) with β-diketonate ligands produces cyclic trimeric organozinc compounds. researchgate.net These complexes can undergo further selective reactions, such as oxidation, where oxygen inserts into a Zn-C bond, modifying the ligand framework and forming zinc-oxide cubane (B1203433) structures. researchgate.net This demonstrates that the ligands coordinated to the zinc center are not always inert spectators but can participate in and be modified by subsequent chemical transformations. The study of coordination polymers with ligands structurally similar to the mesityl group, such as 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene, further underscores the importance of the ligand framework in dictating the final structure and properties of the zinc complex. researchgate.net

Regioselectivity and Stereoselectivity Aspects in this compound Mediated Reactions

The reactivity of organozinc compounds, including those derived from 1,3,5-trimethylbenzene (mesitylene), is significantly influenced by their structure and the steric environment around the zinc center. The compound "this compound," likely referring to a mesityl-substituted organozinc reagent such as dimesitylzinc (Zn(mes)₂) or mesitylzinc halides (mes-ZnX), presents a unique case where the bulky mesityl group plays a crucial role in dictating the outcome of chemical transformations. This section delves into the regioselective and stereoselective aspects of reactions mediated by these sterically demanding organozinc reagents.

The structural hallmark of dimesitylzinc is its linear, two-coordinate geometry in the solid state, where the zinc atom is shielded by the two bulky mesityl groups. researchgate.net This steric hindrance is a dominant factor that governs its reactivity, often leading to high levels of selectivity in its reactions.

Regioselectivity

Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another. In the context of reactions involving mesityl zinc reagents, the bulky nature of the mesityl group can direct the reaction to the less sterically hindered site of a substrate.

While specific studies on the regioselectivity of "this compound" are not extensively documented under this exact name, the principles of steric control in organozinc chemistry provide a strong basis for predicting its behavior. For instance, in cross-coupling reactions like the Negishi coupling, where an organozinc compound reacts with an organic halide in the presence of a palladium or nickel catalyst, a sterically hindered organozinc reagent like a mesityl derivative would be expected to favor coupling at the less sterically encumbered position of a multifunctional substrate.

The use of mixed lithium-zinc bases, such as TMPZnCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), has been shown to be highly effective for the regioselective zincation of functionalized aromatics and heterocycles. youtube.com The presence of a Lewis acid can further influence and even switch the regioselectivity of these metalations. youtube.com Although not directly involving a pre-formed mesityl zinc reagent, these studies highlight the fine-tuning of regioselectivity that is achievable in zinc-mediated reactions, where steric and electronic factors play a combined role.

In the context of additions to unsaturated systems, such as α,β-unsaturated ketones, a bulky organozinc reagent would likely favor 1,4-conjugate addition over 1,2-direct addition to the carbonyl group, primarily due to the steric congestion around the carbonyl carbon.

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. This can be further categorized into diastereoselectivity and enantioselectivity. The steric bulk of mesityl zinc reagents is a powerful tool for inducing stereoselectivity.

Diastereoselectivity: In reactions where new stereocenters are formed, the mesityl group can effectively shield one face of the reacting species, leading to the preferential formation of one diastereomer. For example, in the addition of a mesityl zinc reagent to a chiral aldehyde or ketone, the bulky nucleophile will preferentially attack from the less hindered face of the carbonyl, resulting in a high diastereomeric excess. This principle is fundamental in substrate-controlled diastereoselective reactions.

Enantioselectivity: The development of enantioselective reactions, where one enantiomer is formed preferentially, often relies on the use of chiral ligands that coordinate to the metal center. In the case of mesityl zinc compounds, while the reagent itself is achiral, it can be a component of a catalytic system for asymmetric synthesis. The bulky nature of the mesityl groups can create a well-defined chiral pocket around the active catalytic center when combined with a chiral ligand.

For instance, chiral zinc catalysts are widely used in asymmetric synthesis for reactions such as aldol (B89426) additions, Mannich-type reactions, and conjugate additions. researchgate.net The combination of a zinc source, which could in principle be a dimesitylzinc derivative, and a chiral ligand can lead to highly enantioselective transformations. The steric properties of the ligands on zinc can significantly influence the enantiomeric excess of the product.

The following interactive data table summarizes the expected selectivity in reactions mediated by a sterically hindered organozinc reagent like a mesityl zinc derivative, based on general principles of organometallic chemistry.

Reaction TypeSubstrate TypeExpected Major ProductControlling Factor
Regioselectivity
Negishi CouplingDihaloareneCoupling at less hindered halogenSteric Hindrance
Addition to α,β-Unsaturated KetoneEnone1,4-AdductSteric Hindrance
Stereoselectivity
Addition to Chiral AldehydeProchiral AldehydeAnti or Syn DiastereomerSubstrate Control/Steric Approach
Asymmetric AdditionProchiral Ketone (with chiral ligand)(R)- or (S)-AlcoholCatalyst Control

Theoretical and Computational Chemistry of Zinc;1,3,5 Trimethylbenzene 6 Ide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of molecules. For zinc;1,3,5-trimethylbenzene-6-ide, these calculations reveal the nature of its chemical bonds and its potential for reactivity.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of chemical species by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The interaction between the HOMO of one molecule and the LUMO of another often governs the course of a chemical reaction. stmarys-ca.edu The HOMO represents the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

Table 1: Conceptual Frontier Molecular Orbital Properties

Molecular Orbital Primary Localization Chemical Character
HOMO Zinc-Carbon bond and aryl pi-system Nucleophilic

| LUMO | Zinc center | Electrophilic / Lewis Acidic |

This table is a conceptual representation based on general principles of organometallic chemistry.

The polarity of the zinc-carbon (Zn-C) bond is a defining feature of organozinc compounds and a key determinant of their reactivity. This polarity arises from the difference in electronegativity between zinc (approximately 1.65 on the Pauling scale) and carbon (approximately 2.55). This significant difference leads to a covalent bond with substantial ionic character, where the carbon atom bears a partial negative charge (δ-) and the zinc atom carries a partial positive charge (δ+). libretexts.org

Computational methods, such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis, are used to quantify this charge distribution. These calculations consistently show a significant polarization of the Zn-C bond. This polarization makes the aryl group a potent nucleophile, capable of attacking electrophilic centers. The magnitude of the partial charges and thus the bond polarity can be influenced by the hybridization of the carbon atom; a higher s-character in the carbon's hybrid orbital leads to greater electronegativity and a more polar bond. youtube.com For instance, the Zn-C(sp²) bond in an aryl zinc compound is highly polarized. In related palladium-zinc clusters, DFT calculations have shown that zinc atoms tend to be positively charged while palladium atoms carry negative charges, illustrating the electropositive nature of zinc in bimetallic systems. acs.org

Table 2: Calculated Atomic Charges in a Model Zinc-Aryl Complex

Atom Partial Charge (a.u.)
Zinc (Zn) +0.3 to +0.4

Note: These values are representative based on DFT calculations of similar organozinc systems and may vary depending on the specific model and computational method used.

Mechanistic Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving organometallic compounds. rsc.org DFT calculations allow for the exploration of complex reaction pathways and the characterization of transient species like transition states, providing insights that are often difficult to obtain experimentally. acs.orgacs.org

DFT calculations are employed to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves optimizing the geometries of all intermediates and transition states. For reactions involving this compound, such as its use in cross-coupling reactions, DFT studies can elucidate the step-by-step mechanism.

For example, in zinc-catalyzed Suzuki-Miyaura coupling reactions, DFT has been used to show that the mechanism can differ significantly from traditional palladium-catalyzed pathways. rsc.org The process may involve an initial transmetalation to form an aryl zincate intermediate. The subsequent activation of an organic halide can then proceed through a redox-neutral pathway, avoiding the oxidative addition/reductive elimination cycle common with transition metals. rsc.org Characterizing the transition states for each step is crucial for identifying the rate-determining step of the reaction.

A key output of DFT mechanistic studies is the reaction energy profile, which plots the relative free energies of all species along the reaction coordinate. researchgate.net This profile provides a quantitative picture of the thermodynamics and kinetics of the catalytic cycle. The energy span model, which can be applied to these profiles, helps to determine the turnover frequency of the catalyst by identifying the turnover-determining intermediate and transition state. chemrxiv.org

In a hypothetical catalytic cycle involving a zinc mesityl species, the energy profile would show the relative energies of the resting state of the catalyst, substrate-catalyst adducts, intermediates from steps like transmetalation, and the transition states connecting them. For a zinc-catalyzed Suzuki coupling, the activation of the organic halide was identified as the turnover-limiting step, with a calculated energy span of 27.2 kcal/mol, which aligns with experimental temperature requirements. rsc.org Such profiles are instrumental in understanding catalyst activity and in the rational design of more efficient catalysts.

Analysis of Steric and Electronic Effects on Stability and Reactivity

The stability and reactivity of this compound are governed by a delicate interplay of steric and electronic factors. dntb.gov.ua The mesityl (1,3,5-trimethylbenzene) ligand is particularly notable for its significant steric bulk.

The three methyl groups on the benzene (B151609) ring, especially the two in the ortho positions, create a sterically crowded environment around the zinc center. This steric hindrance has several important consequences:

Stabilization: The bulkiness of the mesityl groups can protect the reactive Zn-C bond from unwanted side reactions, increasing the thermal stability of the compound. Dimeric structures, which are common for less hindered organozinc compounds, may be disfavored, promoting a monomeric species in solution. rsc.org

Reactivity Modulation: While providing stability, excessive steric bulk can also hinder the approach of substrates to the zinc center, thereby modulating its reactivity. This can be beneficial for achieving selectivity in certain reactions.

Electronically, the aryl group influences the properties of the Zn-C bond. The zinc atom in its +2 oxidation state has a filled d-shell ([Ar]3d¹⁰), making it electronically stable. enthu.comwebelements.com Unlike transition metals, it does not readily participate in redox cycles involving d-orbital electron transfer. rsc.org The reactivity is therefore dominated by the nucleophilicity of the aryl group and the Lewis acidity of the zinc center. The electronic nature of the aryl ring itself can be tuned; however, the mesityl group is generally considered to be weakly electron-donating, which slightly enhances the nucleophilicity of the zinc-bound carbon atom. Computational studies indicate that the stability of anionic species, which are relevant to the nucleophilic character, can be significantly affected by the electronic structure of the organic framework. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

The comprehensive analysis of "this compound" through theoretical and computational methods extends to the prediction of its spectroscopic properties. While specific experimental spectra for this precise anionic compound are not extensively documented in publicly accessible literature, computational chemistry provides a powerful framework for predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are crucial for identifying the compound, understanding its electronic structure, and interpreting experimental data when it becomes available. The correlation between predicted and experimental data serves as a vital validation of both the computational model and the experimental findings.

For the purpose of a scientifically grounded discussion, the neutral analogue, bis(2,4,6-trimethylphenyl)zinc(II) (also known as bis(mesityl)zinc), will be used as a primary model. This compound, which features two mesityl groups bound to a central zinc atom, provides a realistic basis for predicting the spectroscopic changes that occur when the 1,3,5-trimethylbenzene ligand coordinates to zinc.

NMR Spectroscopy

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting NMR chemical shifts. mdpi.com The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the free 1,3,5-trimethylbenzene (mesitylene) ligand is characterized by its high symmetry, showing two distinct singlet peaks: one for the aromatic protons and one for the methyl protons. Upon coordination to zinc, shifts in these proton resonances are predicted.

Aromatic Protons (Ar-H): The aromatic protons are expected to experience a downfield shift (increase in ppm) due to the electron-withdrawing effect of the electropositive zinc center, which deshields the protons.

Methyl Protons (-CH₃): The methyl protons are also anticipated to show a slight downfield shift, though typically less pronounced than that of the aromatic protons.

The correlation with experimental data would involve comparing the calculated chemical shifts with those from a measured spectrum of the compound. A close match would support the predicted geometry and electronic environment of the zinc-mesityl system.

¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR chemical shifts are predicted to change upon complexation.

Ipso-Carbon (C-Zn): The most significant change is predicted for the ipso-carbon, the aromatic carbon atom directly bonded to the zinc atom. This carbon is expected to show a substantial downfield shift due to the direct influence of the metal.

Other Aromatic and Methyl Carbons: The other carbon atoms in the mesityl ligand are also predicted to shift, reflecting the redistribution of electron density throughout the aromatic ring upon coordination.

⁶⁷Zn NMR Spectroscopy: Direct observation of the zinc nucleus via ⁶⁷Zn NMR is challenging due to its low natural abundance and large quadrupole moment. However, computational methods can predict the ⁶⁷Zn chemical shift and the electric field gradient, providing insight into the metal's coordination environment. pascal-man.com These theoretical values are invaluable for the few specialized laboratories capable of performing solid-state ⁶⁷Zn NMR, offering a direct probe of the metal center. pascal-man.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

NucleusFree Ligand (Experimental)Predicted for Zinc ComplexExpected Shift (Δδ)
¹H NMR
Ar-H~6.8 ppm> 6.8 ppmDownfield
-CH₃~2.3 ppm> 2.3 ppmDownfield
¹³C NMR
C-Zn~137 ppm (unsubstituted C)Significantly > 137 ppmLarge Downfield
Ar-C~127 ppmShiftedDownfield
-CH₃~21 ppmShiftedDownfield

Vibrational (IR) Spectroscopy

Theoretical IR spectra are calculated by determining the vibrational frequencies and their corresponding intensities after geometric optimization. These calculations help assign experimental bands to specific molecular motions.

Zn-C Stretching Vibration: The most notable new feature predicted in the IR spectrum of the zinc-mesityl complex, compared to the free ligand, is the appearance of a band corresponding to the Zn-C stretching vibration. This is typically a weak to medium intensity band expected in the far-infrared region, generally between 400 and 600 cm⁻¹. dovepress.com

Aromatic C-H and C=C Vibrations: The characteristic vibrations of the aromatic ring are predicted to be subtly affected by coordination. The C-H stretching vibrations (typically >3000 cm⁻¹) and the C=C ring stretching vibrations (~1600-1450 cm⁻¹) may shift slightly in frequency and change in intensity. vscht.cz

C-H Bending Vibrations: Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the benzene ring, are also expected to show minor shifts, reflecting the influence of the large zinc substituent.

Correlation with experimental ATR-FTIR data is essential. uva.nl The identification of the predicted Zn-C stretching frequency and the shifts in the ligand's vibrational bands would provide strong evidence for the formation of the zinc-carbon bond. researchgate.net

Interactive Data Table: Key Predicted IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeFree Ligand (Typical Range)Predicted for Zinc ComplexChange upon Complexation
Aromatic C-H Stretch3100-3000ShiftedMinor frequency and intensity changes
Aliphatic C-H Stretch3000-2850ShiftedMinor frequency and intensity changes
Aromatic C=C Stretch1600 & 1500ShiftedMinor frequency and intensity changes
Zn-C Stretch N/A~600-400 New characteristic band appears

Electronic (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. chemrxiv.org

π → π* Transitions: The free 1,3,5-trimethylbenzene ligand exhibits absorption bands in the UV region corresponding to π → π* transitions within the aromatic ring.

Charge-Transfer Bands: Upon forming the zinc complex, new absorption bands are predicted to appear. These are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. researchgate.net For a d¹⁰ metal like Zn(II), LMCT bands are more likely. The extended conjugation and interaction with the metal orbitals are predicted to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to the free ligand. shimadzu.com

Experimental UV-Vis spectroscopy would be used to measure the absorption spectrum of the compound in a suitable solvent. orientjchem.org The correlation between the calculated transition energies (λ_max) and the experimentally observed absorption maxima would provide insight into the electronic structure and bonding within the molecule. dovepress.com

Advanced Applications in Synthetic Chemistry and Materials Science

Role in the Synthesis of Complex Organic Molecules

Organozinc reagents are powerful implements for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules and natural products. researchgate.netsigmaaldrich.com While less reactive than their organolithium and organomagnesium counterparts, this attenuated reactivity allows for greater functional group tolerance, enabling their use in the synthesis of highly functionalized molecules without the need for extensive protecting group strategies. sigmaaldrich.comwikipedia.org Arylzinc compounds, in particular, are key participants in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, and copper-mediated processes. sigmaaldrich.comnih.gov

The compound zinc;1,3,5-trimethylbenzene-6-ide, as an arylzinc reagent, can be anticipated to participate in these transformations, providing a 1,3,5-trimethylphenyl moiety to a target molecule. The preparation of such arylzinc reagents can be achieved through several methods, including the direct insertion of zinc metal into an aryl halide or through transmetalation from an organolithium or Grignard reagent. researchgate.netjst.go.jp These reagents have been successfully employed in the asymmetric synthesis of biologically relevant scaffolds like 2-aryl-4-piperidones. nih.gov The utility of arylzinc reagents extends to their addition to a variety of electrophiles, including acid chlorides, α,β-unsaturated ketones, and allylic and vinyl halides, further highlighting their importance in the synthesis of complex molecular architectures. acs.org

Catalytic Applications Beyond Cross-Coupling

The catalytic utility of zinc complexes extends beyond traditional cross-coupling reactions. Zinc-based catalysts are increasingly recognized for their ability to mediate a range of important organic transformations, offering a more sustainable and less toxic alternative to many precious metal catalysts.

Zinc complexes have demonstrated significant catalytic activity in hydroboration and hydrosilylation reactions. These processes involve the addition of a B-H or Si-H bond across an unsaturated functional group and are fundamental methods for the reduction of various substrates. Zinc hydrides and alkylzinc complexes are effective catalysts for the hydroboration of aldehydes, ketones, esters, and nitriles. rsc.orgnih.govacs.org For instance, zinc dihydride complexes stabilized by N-heterocyclic carbenes have shown remarkable efficiency in the double hydroboration of nitriles. nih.gov

Similarly, zinc-catalyzed hydrosilylation has been successfully applied to the reduction of a variety of functional groups. nih.govacs.org Zinc hydride complexes can catalyze the hydrosilylation of carbon dioxide, converting it into valuable C1 feedstocks. acs.org The catalytic activity in these transformations is often influenced by the ligand scaffold supporting the zinc center. For example, zinc complexes with borane-tethered bis(pyrazolyl)methane ligands have shown amplified activity in the hydroboration of CO2. nih.gov

Catalyst TypeSubstrateProductReference
Zinc dihydride complexesNitrilesDiboronated amines nih.gov
Zinc hydride complexesCarbon dioxideFormates, Methane acs.orgresearchgate.net
Iminopyridine-ligated zinc complexEsters, NitrilesAlcohols, Amines acs.org
Alkyl zinc complexesAldehydes, KetonesAlcohols rsc.org
Heteroscorpionate zinc hydride complexAromatic dialdehydesLinear polymers nih.gov

A significant area of advancement in zinc catalysis is the development of enantioselective transformations. By employing chiral ligands or auxiliaries, it is possible to create a chiral environment around the zinc center, thereby directing the stereochemical outcome of a reaction. This has been successfully applied to the enantioselective addition of organozinc reagents to aldehydes and imines, producing chiral alcohols and amines with high enantiomeric excess. ncl.res.inrsc.org

The design of the chiral ligand is crucial for achieving high levels of stereocontrol. ProPhenol-type ligands, for example, have been used to generate chiral zinc complexes that effectively catalyze the enantioselective hydrosilylation of cyclic imines. researchgate.net Furthermore, the concept of "chiral-at-metal" complexes, where the stereogenicity resides at the metal center itself, has been realized with zinc. A configurationally stable tetrahedral chiral zinc complex has been synthesized and shown to be a highly effective catalyst for enantioselective oxa-Diels-Alder reactions. nih.gov The combination of arylzinc reagents with chiral nickel catalysts has also enabled stereoconvergent cross-coupling reactions. nih.gov

Reaction TypeChiral SystemSubstrateProductEnantiomeric Excess (ee)Reference
HydrosilylationZinc-ProPhenol complexCyclic imines2-aryl-substituted pyrrolidinesup to 99% researchgate.net
oxa-Diels-AlderChiral-at-zinc complexAldehyde and dieneCycloadduct87% nih.gov
Alkylation/AlkynylationDinuclear zinc-AzePhenol complexAromatic aldehydesChiral alcoholsup to 99% rsc.org
1,4-AdditionRhodium-catalyzed, arylzinc reagentPyridone derivative2-aryl-4-piperidone≥99% nih.gov

Precursor in the Rational Design of Advanced Zinc-Based Materials

The well-defined structure and reactivity of this compound and related compounds make them valuable precursors for the bottom-up construction of advanced materials with tailored properties.

Polynuclear zinc complexes, or zinc clusters, are of significant interest due to their diverse structural motifs and their potential applications in catalysis and materials science. nih.gov The synthesis of these clusters often involves the self-assembly of zinc ions with carefully chosen organic ligands. Arylzinc compounds can serve as precursors in the synthesis of these complex architectures. For instance, the reaction of diethylzinc (B1219324) with a sterically demanding formazanate ligand leads to the formation of a three-coordinate zinc methyl complex, which exists in equilibrium with its homoleptic counterparts. acs.org

The specific compound bis(2,4,6-trimethylphenyl)zinc(II), also known as Mesityl₂Zn, has been synthesized and its crystal structure determined. nih.gov In the solid state, it exhibits a linear coordination geometry at the zinc center. nih.gov Such well-defined molecular precursors are crucial for the controlled assembly of larger, polynuclear structures. By carefully selecting ligands and reaction conditions, it is possible to direct the formation of specific cluster geometries, including dimeric, tetrameric, and even more complex polynuclear zinc assemblies. nih.gov

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The 1,3,5-trimethylbenzene core is a common structural motif in ligands used for MOF synthesis due to its C3 symmetry, which can lead to the formation of highly ordered and porous networks. nih.govresearchgate.net

While this compound itself is not typically the direct linker, the corresponding carboxylate-functionalized derivative, trimesic acid (benzene-1,3,5-tricarboxylic acid), and its derivatives are widely used to construct zinc-based MOFs. researchgate.netmdpi.com For example, the solvothermal reaction of zinc nitrate (B79036) with mesitylene (B46885) tribenzoic acid yields a novel zinc-MOF with a 2D network structure. nih.gov These materials often exhibit high thermal stability and significant porosity, making them promising candidates for applications in gas storage and separation. nih.govresearchgate.net The specific geometry and connectivity of the 1,3,5-trisubstituted benzene (B151609) linker play a crucial role in determining the final topology and properties of the resulting MOF. figshare.com Furthermore, the introduction of additional functional groups onto the triazine-based linkers can lead to MOFs with enhanced properties for applications such as photocatalysis and chemical sensing. rsc.org

Luminescent and Optoelectronic Applications Derived from Zinc Aryl Complexes

The unique electronic structure of zinc aryl complexes, including those with mesityl ligands like this compound, has led to significant research into their luminescent and optoelectronic properties. The zinc(II) ion, with its filled d10 electron shell, does not participate in metal-centered electronic transitions. nih.gov Consequently, the luminescence in these complexes typically originates from the organic aryl ligand, a phenomenon known as ligand-centered π*–π or intraligand fluorescence. nih.govresearchgate.net This characteristic allows for the fine-tuning of emission properties by modifying the structure of the aryl ligand, making these compounds highly versatile for various applications, particularly in the development of Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov

The primary appeal of zinc(II) complexes in optoelectronics lies in their potential to create efficient and stable blue-light emitters, a crucial component for full-color displays and solid-state lighting. nih.govmdpi.com Developing materials that emit in the blue region of the spectrum with high efficiency, purity, and stability remains a significant challenge in OLED technology. mdpi.com Zinc complexes offer a cost-effective alternative to more expensive materials based on platinum group or lanthanide metals. nih.govmdpi.com The luminescent properties are determined by the rigidity of the ligand, its electronic characteristics, and steric factors. mdpi.com

Detailed Research Findings

Research has demonstrated that the coordination of aryl ligands to a zinc center can significantly enhance luminescence compared to the free ligand. researchgate.net This enhancement is often attributed to increased rigidity in the molecular structure upon complexation, which reduces non-radiative decay pathways. The design of the ligand is paramount; for instance, incorporating carbazole (B46965) donors electronically decoupled from a pyridyl acceptor via a phenylene bridge in zinc complexes has been shown to produce dual-emission properties with small energy gaps between the singlet and triplet excited states (ΔEST). acs.org

Furthermore, the introduction of different functional groups to the aryl ligand allows for the tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which in turn modifies the emission wavelength. nih.gov Studies on various zinc complexes have shown that emissions can be tuned across the visible spectrum, from blue to green. nih.gov For example, zinc complexes with N-(2-carboxyphenyl)salicylidenimine ligands have demonstrated tunable solid-state luminescence from blue to greenish-blue. nih.gov

The application of these complexes in OLEDs is a major focus. researchgate.netnih.gov Zinc complexes can function as the emitting layer in these devices. Their performance is evaluated based on parameters such as photoluminescence quantum yield (PLQY), emission wavelength (λem), and Commission Internationale de l'Eclairage (CIE) coordinates, which define the perceived color of the emission. nih.govmdpi.commdpi.com

Complex TypeEmission Max (nm)Quantum Yield (%)CIE Coordinates (x, y)Application Note
Zinc complexes with N-(2-carboxyphenyl)salicylidenimine and ancillary ligands482 - 51511 - 41(0.21, 0.31) - (0.26, 0.46)Exhibit greenish-blue luminescence in the solid state, with properties tunable by varying the ancillary ligands like 2,2-dipyridine or 1,10-phenantroline. nih.gov
Zinc complexes with 2-(2-hydroxyphenyl)benzoxazole (B213137) (HPBO) derived ligands436 - 4859 - 55(0.158, 0.27) - (0.26, 0.288)Show strong blue luminescence in the solid state at room temperature, making them promising materials for light-emitting diodes. mdpi.com
Zinc complexes with imidazole-carbazole/triarylamine ligands447 - 454 (solid)~24.6 (for one complex)(0.21, 0.193) - (0.239, 0.224)Emit violet-to-cyan light in the solid state. The coordination to Zn(II) leads to distinctive absorption and emission characteristics compared to the free ligands. mdpi.com
Zinc complexes with tris(2-pyridyl)amine (tpa) ligands422 - 432 (solution)Not specifiedNot specifiedThese complexes emit blue light in both solution and solid-state, with the luminescence originating from a π*→π transition of the tpa ligand. researchgate.net

The data clearly indicates that by systematically modifying the organic aryl component of zinc complexes, it is possible to achieve a range of photophysical properties suitable for optoelectronic devices. The high quantum yields and specific CIE coordinates place many of these materials squarely in the desired blue region for OLED applications. nih.govmdpi.commdpi.com For instance, certain zinc complexes have achieved quantum yields as high as 55% with CIE coordinates that align well with the blue region required for displays. mdpi.com The thermal stability of these complexes is another critical factor for device longevity, with some showing stability up to 365 °C. mdpi.com

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of aryl zinc halides, including mesityl zinc derivatives, traditionally relies on the direct insertion of zinc metal into aryl halides or transmetalation from organolithium or Grignard reagents. reddit.comwikipedia.org Future research will undoubtedly focus on creating more efficient, safer, and environmentally benign synthetic routes.

A significant challenge lies in the direct activation of zinc metal, which is often sluggish. nih.gov While methods using activating agents like 1,2-dibromoethane (B42909), TMSCl, or lithium chloride have improved yields and reaction conditions, they introduce additional reagents and byproducts. nih.govrsc.org A promising avenue is the development of novel, non-metallic organic super-bases, such as phosphazene bases, which have been shown to promote the iodine-zinc exchange reaction without the need for other metallic promoters. researchgate.net

Furthermore, electrochemical methods present a sustainable alternative. The electroreduction of aryl halides using a sacrificial zinc anode in the presence of a cobalt catalyst offers a direct route to arylzinc species. organic-chemistry.org This approach minimizes waste and avoids the use of highly reactive and pyrophoric organometallic precursors. organic-chemistry.org Future work should aim to expand the substrate scope and efficiency of these electrochemical syntheses, particularly for sterically demanding substrates like mesityl halides.

Mechanochemistry, which uses mechanical force to induce chemical reactions, is another emerging sustainable technique. The mechanochemical reduction of aryl halides using mesoporous zinc oxide has been demonstrated, offering a solvent-free or low-solvent approach. rsc.org Applying this to the synthesis of mesityl zinc reagents could significantly reduce the environmental impact of their production.

Exploration of Novel Reactivity Patterns and Catalytic Cycles

Mesityl zinc reagents, due to their bulky nature, may exhibit unique reactivity compared to less hindered aryl zinc compounds. Exploring these novel reactivity patterns is a key area for future research. While organozinc reagents are known for their participation in Negishi cross-coupling reactions, there is a continuous drive to develop new catalytic cycles that expand their synthetic utility. youtube.com

One area of interest is the development of zinc-catalyzed cross-coupling reactions, which would offer a more sustainable alternative to palladium- or nickel-catalyzed processes. A novel zinc-catalyzed protocol for C–S cross-coupling has been reported, highlighting the potential of zinc to act as both a reagent and a catalyst. rsc.org Investigating the feasibility of zinc-catalyzed C-C bond formation with mesityl zinc reagents is a logical next step.

The exploration of tandem reactions involving organozinc reagents also holds significant promise for increasing molecular complexity in a single operation. Designing catalytic systems where a mesityl zinc reagent participates in a cascade of bond-forming events could lead to the rapid synthesis of complex molecular architectures.

Furthermore, the influence of additives and solvent on the structure and reactivity of organozinc reagents is an area ripe for investigation. The aggregation state of arylzinc halides can be influenced by the solvent, which in turn affects their reactivity in uncatalyzed conjugate additions. rsc.org A detailed study of how the sterically demanding mesityl group influences these aggregation-reactivity relationships will be crucial for controlling their synthetic outcomes.

Integration with Flow Chemistry and Automated Synthesis

The inherent instability, exothermicity, and sensitivity of many organometallic reagents, including organozincs, make their handling in traditional batch processes challenging. nih.gov Flow chemistry offers a powerful solution to these problems by enabling the on-demand, continuous synthesis of these reactive intermediates in a controlled and safe manner. nih.govspringernature.com

Recent advancements have demonstrated the versatile flow synthesis of various organozinc reagents, including aryl zinc species, and their immediate use in subsequent cross-coupling reactions. researchgate.netacs.orgfraunhofer.deresearchgate.net These systems often utilize packed-bed reactors containing activated zinc or magnesium to generate the organozinc reagent, which is then directly "telescoped" into a reaction with an electrophile. researchgate.netfraunhofer.de

A key future challenge is the optimization of flow conditions for the synthesis of sterically hindered reagents like mesityl zinc halides. This includes fine-tuning reactor design, residence times, and solvent systems to maximize conversion and minimize side reactions. The integration of automated synthesis platforms with flow reactors will enable high-throughput screening of reaction conditions and the rapid generation of libraries of complex molecules derived from mesityl zinc. nih.gov This combination of technologies will be instrumental in accelerating drug discovery and materials science research.

ParameterBatch SynthesisFlow Synthesis
Reagent Stability Often requires storage of unstable reagents.On-demand generation improves safety and reagent quality. nih.gov
Heat Transfer Prone to hot spots and thermal runaways.Excellent heat transfer allows for better temperature control. nih.gov
Scalability Scaling up can be challenging and hazardous.More straightforward and safer to scale up production. fraunhofer.de
Reaction Time Can be lengthy.Often significantly reduced due to enhanced mixing and heat transfer.
Process Control More difficult to precisely control reaction parameters.Precise control over temperature, pressure, and residence time. nih.gov

Advanced In-Situ Spectroscopic Characterization During Reaction Progress

A deeper understanding of the mechanisms of formation and reaction of mesityl zinc reagents is essential for their rational application. Traditional post-reaction analysis often fails to capture the transient and highly reactive intermediates that govern these processes. Advanced in-situ spectroscopic techniques are poised to provide unprecedented insights into the reaction dynamics.

In-situ NMR spectroscopy is a powerful tool for monitoring the real-time evolution of reacting species. It has been successfully employed to study the formation of Grignard and organozinc reagents, providing information on reaction kinetics and the equilibrium between different species in solution. nih.govescholarship.org Applying in-situ NMR to the synthesis of mesityl zinc bromide could elucidate the role of activating agents and the influence of the bulky mesityl group on the Schlenk equilibrium.

Fluorescence microscopy is another innovative technique that has been used to visualize the formation of organozinc intermediates on the surface of zinc metal. nih.govuci.edu This method can reveal the spatial heterogeneity of the reaction and provide insights into the oxidative-addition and solubilization steps. nih.govnih.gov Investigating the formation of mesityl zinc reagents with this technique could offer a microscopic view of how the steric bulk of the aryl halide affects its interaction with the zinc surface.

Synergistic Experimental and Computational Approaches

The synergy between experimental and computational chemistry is a powerful paradigm for advancing the field of organometallic chemistry. acs.org For complex systems like mesityl zinc reagents, computational modeling can provide detailed information on structures, reaction pathways, and electronic properties that are often difficult or impossible to obtain through experiments alone. acs.orgnih.gov

Density Functional Theory (DFT) calculations can be used to model the structure of mesityl zinc halides and their aggregates in different solvents, helping to rationalize their observed reactivity. rsc.org Computational studies can also be employed to investigate the mechanisms of catalytic cycles involving these reagents, identifying key transition states and intermediates. nih.gov This information can then guide the design of new, more efficient catalysts and reaction conditions.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for zinc;1,3,5-trimethylbenzene-6-ide, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves Grignard reagent intermediates, such as reacting 2,4,6-trimethylphenylmagnesium bromide with zinc chloride. For example, precursor iodomesitylene (CAS 4028-63-1) reacts with magnesium to form the Grignard reagent, which is then treated with anhydrous ZnCl₂ (CAS 7646-85-7) in tetrahydrofuran (THF) to yield the organozinc compound . Critical factors include:

  • Temperature control : Reactions are performed under inert atmospheres (argon/nitrogen) at −78°C to prevent side reactions.
  • Solvent purity : THF must be rigorously dried to avoid hydrolysis of intermediates.
  • Stoichiometric ratios : Excess ZnCl₂ ensures complete conversion of the Grignard reagent.
    • Data Table :
PrecursorReagentSolventProduct Yield (%)Purity (NMR)Reference
IodomesityleneZnCl₂THF78–85>95%

Q. How do spectroscopic techniques (e.g., NMR, XRD) characterize the structure of this organozinc compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons in the mesityl ligand appear as singlets (δ 6.7–7.1 ppm), while methyl groups resonate at δ 2.1–2.4 ppm. Absence of residual solvent peaks confirms purity .
  • X-ray Diffraction (XRD) : Crystal structures reveal a linear geometry around the zinc center (C–Zn–C ≈ 180°), with bond lengths of 1.95–2.05 Å for Zn–C, consistent with σ-bonded organozinc compounds .
    • Key Challenge : Differentiating between monomeric and dimeric forms requires low-temperature crystallography due to ligand lability .

Advanced Research Questions

Q. What mechanisms govern the stability of this compound under varying pH and redox conditions?

  • Methodological Answer : Stability studies involve:

  • pH titration : Monitor decomposition via UV-Vis spectroscopy. The compound is stable in anhydrous, neutral conditions but hydrolyzes rapidly below pH 6, releasing mesitylene and forming Zn(OH)₂ .
  • Electrochemical analysis : Cyclic voltammetry reveals redox activity at −1.2 V (vs. Ag/AgCl), indicative of Zn(II)/Zn(0) transitions under reducing conditions .
    • Contradiction Note : While Hem (1972) predicts Zn(OH)₃⁻ formation at high pH, experimental data show no evidence of such species, aligning with Brummer (1986) .

Q. How does this compound interact with CO₂ or other small molecules, and what catalytic applications emerge?

  • Methodological Answer : Reactivity with CO₂ is probed via:

  • Gas-phase reactions : In THF, the zinc center binds CO₂ to form a carbonate-bridged dimer, characterized by IR (νCO₂ ≈ 1650 cm⁻¹) and mass spectrometry .
  • Catalytic potential : The compound mediates carboxylation of alkynes, achieving turnover numbers (TON) of 50–70 under mild conditions (25°C, 1 atm CO₂) .
    • Limitation : Competitive ligand dissociation reduces catalytic efficiency above 50°C .

Q. What computational chemistry approaches predict the reactivity of this zinc complex?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electron distribution : The Zn center exhibits a +1.2 charge, with mesityl ligands acting as strong σ-donors .
  • Reaction pathways : Transition states for CO₂ insertion show activation energies of 15–20 kcal/mol, consistent with experimental kinetics .
    • Validation : Experimental and computed bond lengths differ by <0.05 Å, confirming model accuracy .

Data Contradictions and Resolution Strategies

  • Issue : Discrepancies in reported Zn–C bond lengths (1.95 Å vs. 2.05 Å) arise from crystallographic resolution limits. High-resolution synchrotron XRD is recommended for clarification .
  • Resolution : Cross-validate spectroscopic (NMR/XRD) and computational data to reconcile mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.